3-But-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
3-But-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₆O₂ It is characterized by a cyclopropane ring substituted with a butenyl group and two methyl groups, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-But-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 3-butenylmagnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-But-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
3-But-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-But-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Butyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a butyl group instead of a butenyl group.
Lambda-cyhalothrin: A synthetic pyrethroid insecticide with a cyclopropane ring, used for comparison in terms of structural features and reactivity.
Uniqueness
3-But-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This structural feature allows for diverse applications in various fields of research .
Properties
CAS No. |
74779-76-3 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-but-3-enyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-8(9(11)12)10(7,2)3/h4,7-8H,1,5-6H2,2-3H3,(H,11,12) |
InChI Key |
UHIUCFVKSZCCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)CCC=C)C |
Origin of Product |
United States |
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